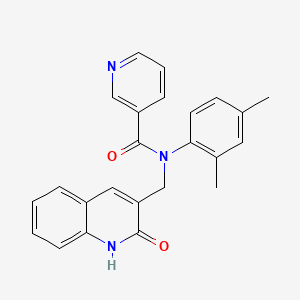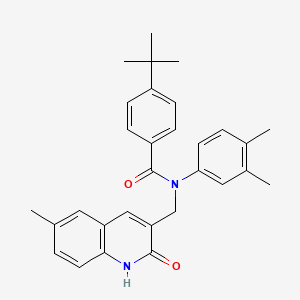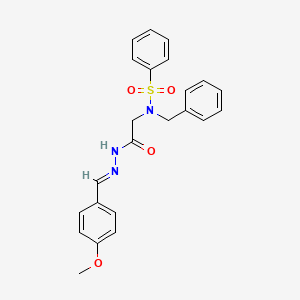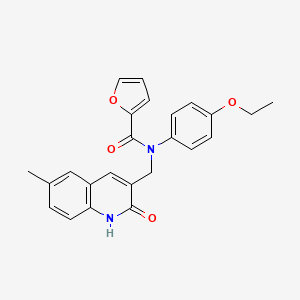![molecular formula C21H16N2OS3 B7693400 (5Z)-5-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7693400.png)
(5Z)-5-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound characterized by its unique structure, which includes a quinoline ring, a thiazolidinone ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-2-[(4-methylphenyl)sulfanyl]quinoline-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the final thiazolidinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the thiazolidinone ring, potentially yielding dihydroquinoline or thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoline, thiazolidine derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic effects. Its interactions with specific enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (5Z)-5-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline ring structure but differ in their functional groups and overall activity.
Thiazolidinone derivatives: Compounds such as pioglitazone and rosiglitazone contain the thiazolidinone ring and are known for their antidiabetic properties.
Uniqueness
What sets (5Z)-5-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of the quinoline and thiazolidinone rings with a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[[8-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS3/c1-12-6-8-16(9-7-12)26-20-15(11-17-19(24)23-21(25)27-17)10-14-5-3-4-13(2)18(14)22-20/h3-11H,1-2H3,(H,23,24,25)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDGFFICHOSXAP-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2C=C4C(=O)NC(=S)S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2/C=C\4/C(=O)NC(=S)S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)
![2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one](/img/structure/B7693341.png)


![2-(4-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693375.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline](/img/structure/B7693397.png)

![N-(2-methoxyethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7693416.png)
